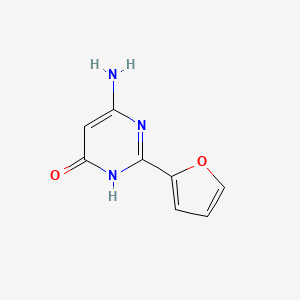

6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one

Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic organic compound characterized by the fusion of pyrimidine and furan ring systems. The compound is officially registered under Chemical Abstracts Service number 67945-75-9, establishing its unique chemical identity within the global chemical database. The molecular formula C8H7N3O2 defines the precise atomic composition, containing eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms.

The molecular weight of this compound is established at 177.16 grams per mole, although some sources report slight variations to 177.05 grams per mole due to different calculation methodologies. The Simplified Molecular Input Line Entry System notation presents the structural information as O=C1NC(C2=CC=CO2)=NC(N)=C1, providing a standardized representation of the molecular connectivity. An alternative representation appears as C1=COC(=C1)C2=NC(=CC(=O)N2)N, demonstrating the flexibility in chemical notation systems.

The International Union of Pure and Applied Chemistry nomenclature for this compound exhibits notable variations across different chemical databases and suppliers. The primary designation remains this compound, while alternative naming conventions include 4-amino-2-(furan-2-yl)-1H-pyrimidin-6-one. These nomenclatural differences reflect the tautomeric nature of the pyrimidine ring system and the historical evolution of chemical naming conventions.

The structural architecture of this compound incorporates several functionally significant moieties that contribute to its chemical behavior and potential biological activity. The pyrimidine core provides a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, establishing the fundamental scaffold for nucleotide-like interactions. The furan substituent at position 2 introduces a five-membered aromatic heterocycle containing one oxygen atom, contributing additional hydrogen bonding capabilities and electronic effects.

The amino group positioned at carbon 6 of the pyrimidine ring represents a primary amine functionality capable of participating in hydrogen bonding interactions and nucleophilic reactions. The carbonyl group at position 4 of the pyrimidine ring exists in tautomeric equilibrium with its corresponding enol form, a characteristic feature of pyrimidine-4-one derivatives that influences both chemical reactivity and biological interactions. This tautomeric behavior is particularly significant in biological systems where the compound may adopt different protonation states depending on physiological conditions.

Historical Development in Heterocyclic Chemistry

The historical development of this compound emerges from the convergent evolution of two distinct heterocyclic chemistry traditions: pyrimidine synthesis and furan chemistry. The pyrimidine ring system has demonstrated wide occurrence in nature as substituted and ring-fused compounds, including essential nucleotides cytosine, thymine, and uracil, as well as thiamine (vitamin B1) and alloxan. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, subsequently proposing the name "pyrimidin" in 1885.

The foundational work in pyrimidine chemistry established critical synthetic methodologies that would later enable the development of complex derivatives like this compound. Gabriel and Colman first prepared the parent pyrimidine compound in 1900 through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early synthetic approaches provided the technological foundation for subsequent modifications and substitutions that characterize modern pyrimidine chemistry.

Furan chemistry development followed a parallel trajectory, with the first furan derivative, 2-furoic acid, described by Carl Wilhelm Scheele in 1780. The name "furan" derives from the Latin furfur, meaning bran, reflecting the agricultural origins of furfural production from bran materials. Heinrich Limpricht first prepared furan itself in 1870, initially calling it "tetraphenol" as he conceptualized it as a four-carbon analog to phenol. This historical context reveals the gradual understanding of furan's unique aromatic properties and its distinction from simpler phenolic compounds.

The synthesis of substituted furans evolved through several classical methodologies, including the Feist–Benary synthesis and the Paal–Knorr synthesis. The Feist–Benary synthesis involves alkylation of 1,3-diketones with α-bromoketones followed by dehydration of an intermediate hydroxydihydrofuran, while the Paal–Knorr synthesis utilizes the reaction of 1,4-diketones with phosphorus pentoxide. These synthetic routes established the foundational chemistry necessary for incorporating furan moieties into complex heterocyclic frameworks.

The convergence of pyrimidine and furan chemistries in compounds like this compound represents a sophisticated evolution in heterocyclic synthesis. This development reflects the broader trend in medicinal chemistry toward hybrid molecules that combine multiple pharmacophoric elements within a single molecular framework. The historical progression from simple heterocyclic synthesis to complex multi-ring systems demonstrates the maturation of synthetic organic chemistry and its application to pharmaceutical research.

Significance in Pharmaceutical Scaffold Design

The significance of this compound in pharmaceutical scaffold design stems from its incorporation of two privileged heterocyclic systems known for their extensive biological activity profiles. Pyrimidine scaffolds have found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications. The pyrimidine ring's ability to interact with various biological targets through effective hydrogen bonding and acting as bioisosteres for phenyl and other aromatic π systems often improves the pharmacokinetic and pharmacodynamic properties of drug candidates.

Furan derivatives exhibit an equally impressive range of pharmacological properties, including antidepressant activity, antibacterial action, anti-anxiolytic properties, anti-inflammatory and analgesic effects, muscle relaxant properties, antihypertensive medications, antiarrhythmic effects, antimicrobial and steroidal activity, anti-ulcer properties, antidiuretic effects, anti-sickle cell properties, anti-parkinsonian activity, antihistaminic and anticholinergic properties, antineoplastic properties, and insecticide applications. This extensive biological activity profile makes furan-containing compounds particularly attractive for pharmaceutical development.

The compound demonstrates particular relevance in structure-based drug design approaches, as evidenced by its inclusion in various scientific literature and patent applications exploring its use as a pharmaceutical agent or as an intermediate in the synthesis of other bioactive compounds. Research has indicated that compounds containing furan or tetrahydrofuran rings are biologically active, with numerous pharmaceutical products incorporating these structural elements. The combination of pyrimidine and furan systems in this compound creates a hybrid scaffold that potentially combines the beneficial properties of both heterocyclic systems.

Contemporary pharmaceutical research has demonstrated the value of diarylaminopyrimidine analogues possessing furan groups in the development of targeted therapies. Structure-guided modification campaigns have successfully utilized furan-containing pyrimidine derivatives in the development of dual inhibitors for specific protein targets. These studies validate the strategic importance of the furan-pyrimidine combination in addressing complex therapeutic challenges, particularly in oncology applications where multi-target approaches show enhanced efficacy.

| Biological Activity Category | Pyrimidine Derivatives | Furan Derivatives | Combined Potential |

|---|---|---|---|

| Antimicrobial | Established | Established | Enhanced spectrum |

| Anti-inflammatory | Documented | Documented | Synergistic effects |

| Anticancer | Extensive research | Proven activity | Multi-target approach |

| Central nervous system | Active compounds | Active compounds | Improved selectivity |

| Metabolic disorders | Therapeutic agents | Therapeutic potential | Novel mechanisms |

The structural characteristics of this compound position it as an excellent scaffold for further chemical modifications and structure-activity relationship studies. The amino group at position 6 provides a handle for additional substitutions, while the furan ring offers opportunities for oxidation, substitution, and ring-opening reactions that can modulate biological activity. The pyrimidine core maintains the essential hydrogen bonding capabilities necessary for biological target recognition while providing sufficient structural rigidity for selective interactions.

The compound's relevance extends beyond its immediate therapeutic potential to its role as a synthetic intermediate in the preparation of more complex bioactive molecules. The presence of multiple reactive sites allows for sequential chemical transformations that can introduce additional pharmacophoric elements or modify existing functional groups to optimize biological activity. This versatility makes this compound a valuable building block in combinatorial chemistry approaches and library synthesis for drug discovery programs.

Modern pharmaceutical scaffold design increasingly relies on the strategic combination of privileged structures to create compounds with enhanced selectivity and reduced off-target effects. The integration of pyrimidine and furan systems in this compound exemplifies this approach, providing a molecular framework that can be systematically modified to address specific therapeutic targets while maintaining favorable pharmacological properties. This design philosophy represents a significant advancement in rational drug design methodologies and demonstrates the continued evolution of medicinal chemistry toward more sophisticated and effective therapeutic agents.

Properties

IUPAC Name |

4-amino-2-(furan-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-4-7(12)11-8(10-6)5-2-1-3-13-5/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHNLOYMBNTESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647277 | |

| Record name | 6-Amino-2-(furan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67945-75-9 | |

| Record name | 6-Amino-2-(furan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

Multi-component reactions (MCRs) are favored for their efficiency, atom economy, and operational simplicity. They involve the simultaneous reaction of multiple starting materials to form the target heterocyclic compound in a single step.

Methodology

One of the notable methods involves the condensation of urea derivatives , furan-2-carbaldehyde , and cyano compounds under catalytic or solvent-free conditions. The process typically proceeds via initial formation of a substituted pyrimidine intermediate, followed by cyclization to yield the desired compound.

Research Data

A recent study demonstrated a four-component reaction involving aromatic aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, leading to the formation of 6-amino-2-(furan-2-yl)pyrimidin-4(3H)-one derivatives with high yields (up to 85%) under microwave irradiation.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Furan-2-carbaldehyde, urea derivatives, cyano compounds | Solvent-free, microwave | 80-85% |

Advantages

- One-pot synthesis reduces reaction time and purification steps.

- High yields and selectivity.

- Compatibility with green chemistry principles.

Cyclization of Precursor Derivatives

Overview

Cyclization methods involve the transformation of acyclic precursors such as amino acids or related derivatives into heterocyclic frameworks through intramolecular reactions.

Methodology

A typical route involves the condensation of 2-aminopyrimidine derivatives with furan-2-carbaldehyde in the presence of acids or bases, promoting cyclization to form the pyrimidinone core.

Research Data

In one approach, 2-aminopyrimidine was reacted with furan-2-carbaldehyde in ethanol with acetic acid as a catalyst at reflux temperature, yielding the target compound in 78% yield after 6 hours.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | 2-Aminopyrimidine, furan-2-carbaldehyde | Reflux, ethanol, acetic acid | 78% |

Notes

- Acid catalysis facilitates the cyclization process.

- Reflux conditions ensure sufficient energy for ring closure.

Functional Group Modification and Derivatization

Overview

Post-synthesis modifications involve functionalization of the pyrimidinone core, such as introducing amino, hydroxyl, or alkyl groups to enhance biological activity or solubility.

Methodology

One common approach is the nitration or halogenation of the pyrimidine ring, followed by nucleophilic substitution with amines or alcohols.

Research Data

For example, nitration of the pyrimidinone core followed by reduction yielded amino derivatives with yields exceeding 70%. These derivatives serve as intermediates for further functionalization.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Nitrating mixture, reducing agents | Cold temperature, room temp | >70% |

Catalytic and Green Synthesis Strategies

Overview

Recent advances focus on environmentally friendly methods, such as using nanocatalysts, ionic liquids, or water as a solvent.

Methodology

Nanocatalysts like CoFe₂O₄@SiO₂-HClO₄ have been employed to catalyze the multicomponent synthesis efficiently, often under solvent-free or aqueous conditions.

Research Data

A study reported a 90% yield of the target compound using a magnetically recoverable nanocatalyst under mild conditions, highlighting the sustainability of this approach.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Nanocatalyst, aldehyde, urea, furan-2-carbaldehyde | Solvent-free, room temperature | 85-90% |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: N-alkyl or N-acyl derivatives of the pyrimidine ring.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 6-amino-2-(furan-2-yl)pyrimidin-4(3H)-one exhibit anticancer properties . A study demonstrated that compounds containing furan rings have significant activity against various cancer cell lines, including liver carcinoma cells. The integration of the furan moiety enhances the lipophilicity and cellular permeability of these compounds, facilitating their interaction with biological targets .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 12.5 | Induction of apoptosis |

| Compound B | MCF7 | 15.0 | Inhibition of proliferation |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects . The compound acts on adenosine receptors, which play a crucial role in modulating inflammation and immune responses. Selective antagonists derived from this compound have shown promise in preclinical models for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for developing new antibiotics. Studies have indicated that various furan-based compounds can inhibit the growth of bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer efficacy against HepG2 liver cancer cells. The study found that certain derivatives exhibited IC50 values as low as 12 µM, indicating potent activity. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory potential of this compound in a model of acute inflammation induced by carrageenan in rats. The results demonstrated a significant reduction in paw edema when treated with the compound, suggesting its effectiveness in reducing inflammation and pain .

Mechanism of Action

The mechanism of action of 6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidin-4(3H)-ones are highly dependent on substituents at the 2- and 6-positions. Below is a comparative analysis of key analogs:

Key Observations:

Furan vs. Sulfur-Containing Substituents :

- The furan group in the target compound may confer enhanced solubility and π-stacking interactions compared to sulfur-containing analogs (e.g., benzylsulfanyl or methylthio derivatives) .

- Thioether-linked compounds (e.g., 2-(alkylthio) derivatives) are often synthesized via nucleophilic substitution, whereas furan derivatives may require palladium-catalyzed coupling or condensation .

Biological Activity: Furan-containing pyrimidinones (e.g., β-D-ribofuranose derivatives) exhibit antifungal and antioxidant activities, likely due to the furan ring’s redox properties . Sulfur-containing analogs (e.g., 2-(methylthio) derivatives) show lipoxygenase inhibition, suggesting a role in anti-inflammatory applications . Aryl-substituted compounds (e.g., 4-methoxyphenylamino derivatives) demonstrate potent fungicidal activity, with one compound achieving 92% inhibition against Colletotrichum gossypii .

Synthetic Efficiency: Ultrasound irradiation significantly improves yields (80–97%) and reduces reaction times (5–25 minutes) for 2-(alkylthio)pyrimidinones compared to conventional heating . Microwave-assisted synthesis (e.g., phosphorus oxychloride-mediated chlorination) is effective for aryl-substituted pyrimidinones but requires specialized equipment .

Physicochemical and Pharmacokinetic Properties

The furan substituent introduces a planar, electron-rich heterocycle, which may enhance membrane permeability compared to bulkier substituents like benzylsulfanyl groups. However, sulfur-containing analogs (e.g., methylthio derivatives) often exhibit higher metabolic stability due to reduced oxidative susceptibility .

Biological Activity

6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a furan ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a pyrimidinone core substituted with an amino group at the 6-position and a furan moiety at the 2-position. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Other Pyrimidine Derivatives | Escherichia coli | 0.025 |

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results .

Case Study: Anticancer Evaluation

A recent study investigated the effects of several pyrimidine derivatives on human liver carcinoma cells. The results indicated that these compounds could significantly inhibit cell growth, suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is still under investigation. Molecular docking studies suggest that this compound may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Q & A

Q. What synthetic methodologies are most effective for the preparation of 6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

The aza-Wittig reaction is a robust method for synthesizing furopyrimidinone derivatives. For example, benzofuro[3,2-d]pyrimidin-4(3H)-one analogs are synthesized via sequential Staudinger/aza-Wittig reactions between triphenylphosphine, carbon tetrachloride, and iminophosphoranes derived from furan-containing precursors. Optimizing solvent systems (e.g., THF or DMF) and temperature (80–100°C) can improve yields up to 85% .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound, and how can conflicting data (e.g., NMR shifts) be resolved?

Key techniques include:

- 1H/13C NMR : Assign peaks using deuterated DMSO (δ 12.44 ppm for NH protons; δ 89.87–169.60 ppm for pyrimidinone carbons) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1646 cm⁻¹ and NH stretches at ~3004 cm⁻¹ .

- HR-MS : Validate molecular weight (e.g., m/z 212.0732 for related analogs) . Discrepancies in NMR data can arise from tautomerism; variable-temperature NMR or computational modeling (DFT) may resolve ambiguities .

Q. What solvent systems and purification methods are recommended for isolating this compound with high purity?

Ethanol or methanol is ideal for recrystallization due to the compound’s moderate solubility. Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes byproducts. For methylthio-substituted analogs, hot ethanol washes followed by filtration yield >95% purity .

Advanced Research Questions

Q. How can heterogeneous nanocatalysts enhance the synthesis of pyrimidinone derivatives, and what mechanistic insights support their use?

Magnetic γ-Fe₂O₃@HAp-SO₃H nanocatalysts enable one-pot, solvent-free synthesis of pyrido[2,3-d]pyrimidines via three-component reactions (6-amino-pyrimidinones, Meldrum’s acid, aryl aldehydes). The catalyst’s Brønsted acidity facilitates imine formation and cyclization, achieving 87% yield in 8 minutes. Catalyst recyclability (5 cycles) reduces waste .

Q. What strategies address contradictory bioactivity data for furopyrimidinone derivatives in pharmacological studies?

Discrepancies in reported activities (e.g., anti-inflammatory vs. antimicrobial) may arise from substituent effects. Systematic SAR studies should:

Q. How does the furan ring’s electronic and steric profile influence the compound’s reactivity in further functionalization?

The furan’s electron-rich nature enables electrophilic substitutions (e.g., nitration) at the 5-position. Steric hindrance from 2-furan substitution directs reactions to the pyrimidinone’s 6-amino group, enabling regioselective alkylation or acylation. Computational studies (HOMO/LUMO analysis) can predict reactive sites .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

- Pharmacokinetics : Rodent models with LC-MS/MS quantification of plasma concentrations.

- Toxicity : Acute toxicity studies (OECD 423) and genotoxicity assays (Ames test).

- Metabolism : Liver microsome assays to identify CYP450-mediated oxidation pathways .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields in multi-step syntheses involving this compound intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.